molecular formula C11H8BrNO3 B1486388 Methyl 2-bromo-5-cyano-3-formylphenylacetate CAS No. 1806062-99-6

Methyl 2-bromo-5-cyano-3-formylphenylacetate

Cat. No. B1486388
CAS RN: 1806062-99-6
M. Wt: 282.09 g/mol
InChI Key: ZUKWFCABNBPHRP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-formylphenylacetate (MBCFPA) is an organic compound that has become increasingly important in recent years due to its versatile uses in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials and polymers. MBCFPA is also used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. In

Scientific Research Applications

Methyl 2-bromo-5-cyano-3-formylphenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anticoagulants. It has also been used in the development of new materials and polymers, and in the synthesis of compounds for use in organic photovoltaics. Additionally, Methyl 2-bromo-5-cyano-3-formylphenylacetate has been used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions.

Mechanism of Action

Methyl 2-bromo-5-cyano-3-formylphenylacetate is an organic compound that acts as an electron donor, meaning that it can donate electrons to other molecules. It can act as a reducing agent in chemical reactions, and can also act as a catalyst, speeding up the rate of a reaction. Additionally, Methyl 2-bromo-5-cyano-3-formylphenylacetate can act as a Lewis acid, which means that it can accept electrons from other molecules.
Biochemical and Physiological Effects
Methyl 2-bromo-5-cyano-3-formylphenylacetate has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, and has also been shown to have antioxidant and anti-microbial effects. Additionally, Methyl 2-bromo-5-cyano-3-formylphenylacetate has been found to have immunomodulatory and anti-allergic effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-5-cyano-3-formylphenylacetate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to use in chemical reactions. Additionally, it is a strong electron donor, making it useful as a reducing agent and as a catalyst in various reactions. However, Methyl 2-bromo-5-cyano-3-formylphenylacetate is also toxic and should be handled with caution.

Future Directions

Methyl 2-bromo-5-cyano-3-formylphenylacetate has a wide range of applications in scientific research and is likely to become increasingly important in the future. Possible future directions for the use of Methyl 2-bromo-5-cyano-3-formylphenylacetate include its use in the development of new pharmaceuticals, materials, and polymers, as well as its use as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-5-cyano-3-formylphenylacetate could lead to new therapeutic applications.

properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(5-13)3-9(6-14)11(8)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKWFCABNBPHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-3-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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